molecular formula CH6SSi B092458 methylsulfanylsilane CAS No. 16643-15-5

methylsulfanylsilane

Cat. No.: B092458
CAS No.: 16643-15-5
M. Wt: 78.21 g/mol
InChI Key: KMRKZWOJLUYLAM-UHFFFAOYSA-N
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Description

Methylsulfanylsilane (hypothetical structure: CH₃SiH₂SH) is a silicon-based compound featuring a methyl group (-CH₃) and a sulfanyl (-SH) group bonded to a silicon atom. Silicon compounds with sulfur substituents are of interest in materials science and organic synthesis due to their unique reactivity and stability profiles.

Properties

CAS No.

16643-15-5

Molecular Formula

CH6SSi

Molecular Weight

78.21 g/mol

IUPAC Name

methylsulfanylsilane

InChI

InChI=1S/CH6SSi/c1-2-3/h1,3H3

InChI Key

KMRKZWOJLUYLAM-UHFFFAOYSA-N

SMILES

CS[SiH3]

Canonical SMILES

CS[SiH3]

Synonyms

(Methylthio)silane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, (methylthio)-, typically involves the reaction of methylthiomethyl chloride with silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of silane, (methylthio)-, often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

methylsulfanylsilane, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, halogenating agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds. These products have diverse applications in industries ranging from electronics to pharmaceuticals .

Scientific Research Applications

methylsulfanylsilane, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of silane, (methylthio)-, involves its ability to form strong bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of both silicon and sulfur atoms in its structure. The silicon atom can form bonds with inorganic materials, while the sulfur atom can interact with organic molecules. This unique property makes it a valuable coupling agent in various applications .

Comparison with Similar Compounds

Comparison with Similar Silane Derivatives

Structural and Chemical Properties

The table below compares key structural and chemical attributes of methylsulfanylsilane (inferred) with related compounds:

Compound Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Key Reactivity Features
This compound CH₃SiH₂SH N/A* -CH₃, -SH ~78.2† High nucleophilic reactivity (SH group)
Methylsilane CH₃SiH₃ 992-94-9 -CH₃, -H 46.16 Pyrophoric; used in thin-film deposition
Trimethylsilane (CH₃)₃SiH 993-07-7 -CH₃ (×3), -H 74.20 Low toxicity; used in plasma-enhanced processes
Methyldichlorosilane CH₃SiHCl₂ 993-00-0 -CH₃, -Cl (×2) 115.03 Hydrolyzes readily; precursor for silicones

*Direct CAS data for this compound is unavailable in the evidence.
†Calculated based on atomic weights.

Key Observations:
  • Substituent Effects : The sulfanyl group in this compound likely increases its nucleophilic character compared to methylsilane or trimethylsilane. Chlorine substituents in methyldichlorosilane enhance electrophilicity and hydrolysis rates.
  • Stability : Methylsilane is pyrophoric, while trimethylsilane exhibits greater stability due to steric protection from methyl groups. This compound’s stability may depend on SH group oxidation susceptibility.
Key Insights:
  • Methylsilane’s role in electronics contrasts with methyldichlorosilane’s dominance in polymer industries.
  • This compound’s sulfur functionality could enable novel applications in catalysis or biomaterials, though industrial adoption remains unexplored in the evidence.
Key Differences:
  • Methyldichlorosilane’s corrosivity and HCl release contrast with trimethylsilane’s milder hazards.
  • This compound’s safety profile would require evaluation for sulfanyl-related toxicity (e.g., H₂S release risks).

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